molecular formula C20H21N3O2 B4887395 N-{[4-(DIMETHYLAMINO)PHENYL](8-HYDROXYQUINOLIN-7-YL)METHYL}ACETAMIDE CAS No. 5926-67-0

N-{[4-(DIMETHYLAMINO)PHENYL](8-HYDROXYQUINOLIN-7-YL)METHYL}ACETAMIDE

Cat. No.: B4887395
CAS No.: 5926-67-0
M. Wt: 335.4 g/mol
InChI Key: ZURFVLHJCDOQBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-(DIMETHYLAMINO)PHENYLMETHYL}ACETAMIDE is a complex organic compound with the molecular formula C20H21N3O2. It is known for its unique chemical structure, which combines a dimethylamino group, a phenyl ring, and a hydroxyquinoline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-(DIMETHYLAMINO)PHENYLMETHYL}ACETAMIDE typically involves the reaction of 4-(dimethylamino)benzaldehyde with 8-hydroxyquinoline in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming an intermediate Schiff base, which is subsequently reduced to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{4-(DIMETHYLAMINO)PHENYLMETHYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino and hydroxyquinoline moieties

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides and amines. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

Major products formed from these reactions include quinone derivatives, amine derivatives, and substituted phenyl and quinoline compounds .

Scientific Research Applications

N-{4-(DIMETHYLAMINO)PHENYLMETHYL}ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a modulator of enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes .

Mechanism of Action

The mechanism of action of N-{4-(DIMETHYLAMINO)PHENYLMETHYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, its fluorescent properties are attributed to the conjugation between the dimethylamino group and the hydroxyquinoline moiety, which allows for efficient energy transfer and emission. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(4-(2-(DIMETHYLAMINO)ETHOXY)PHENYL)ACETAMIDE HYDROCHLORIDE: Similar in structure but differs in the presence of an ethoxy group instead of a hydroxyquinoline moiety.

    N-(4-(DIMETHYLAMINO)PHENYL)ACETAMIDE: Lacks the hydroxyquinoline moiety, making it less complex and potentially less versatile.

Uniqueness

N-{4-(DIMETHYLAMINO)PHENYLMETHYL}ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[[4-(dimethylamino)phenyl]-(8-hydroxyquinolin-7-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-13(24)22-18(15-6-9-16(10-7-15)23(2)3)17-11-8-14-5-4-12-21-19(14)20(17)25/h4-12,18,25H,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURFVLHJCDOQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC=C(C=C1)N(C)C)C2=C(C3=C(C=CC=N3)C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60386933
Record name N-[[4-(dimethylamino)phenyl]-(8-hydroxyquinolin-7-yl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5926-67-0
Record name N-[[4-(dimethylamino)phenyl]-(8-hydroxyquinolin-7-yl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.